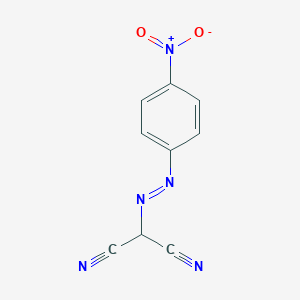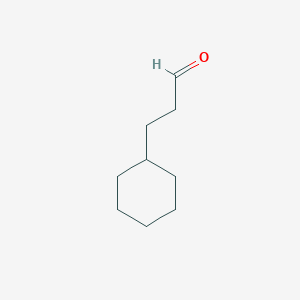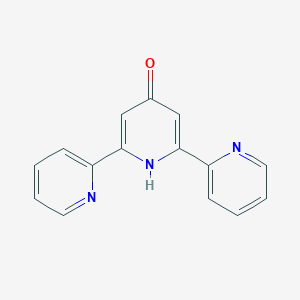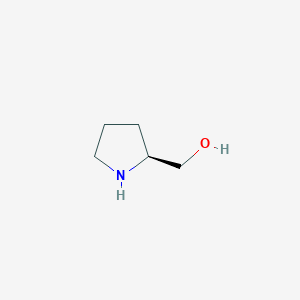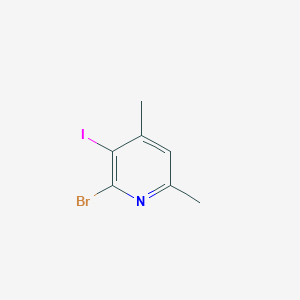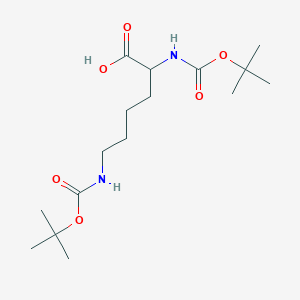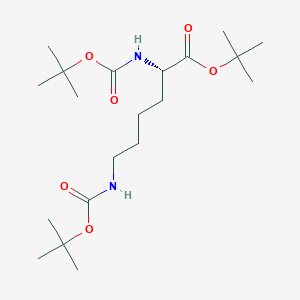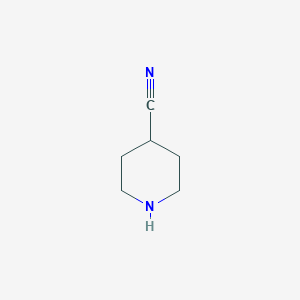
4-氰基哌啶
描述
Synthesis Analysis
The synthesis of 4-Cyanopiperidine and its derivatives has been explored through various methods, focusing on efficiency, selectivity, and the use of less toxic reagents. Xiao-Hua Jiang et al. (2004) described an efficient method for synthesizing 4-differently substituted-4-aminopiperidine derivatives using isonipecotate as a starting material and employing Curtius rearrangement. This approach allowed for the introduction of various substituents at the 4-position of the piperidine ring, enabling the synthesis of piperazine-piperidine-based CCR5 antagonists as HIV-1 entry inhibitors in excellent yield (Jiang, Song, & Long, 2004).
Molecular Structure Analysis
The molecular structure of 4-Cyanopiperidine derivatives has been characterized using various spectroscopic techniques, including IR, MS, and NMR. For instance, Villemin et al. (2013) established the synthesis of novel 4-substituted-3-cyano-2-aminopyridines under microwave irradiation and solvent-free conditions, with structures confirmed by X-ray analysis. These studies highlight the versatility of the cyano and amino functionalities in piperidine chemistry, offering insights into the electronic and steric effects influencing molecular interactions and reactivity (Villemin, Belhadj, Cheikh, Choukchou-Braham, Bar, & Lohier, 2013).
科学研究应用
抗抑郁药
4-氰基哌啶在抗抑郁药的生产中发挥着关键作用 . 抗抑郁药用于治疗重度抑郁症和其他疾病,包括轻度抑郁症、焦虑症、强迫症 (OCD)、进食障碍、慢性疼痛和一些激素介导的疾病。
抗炎药
4-氰基哌啶还用于合成抗炎药 . 抗炎药是减少炎症的药物 - 免疫系统对损伤或疾病的反应。它们可以用来减轻肿胀、疼痛和僵硬等症状。
哌啶衍生物的前体
4-氰基哌啶被用作合成哌啶衍生物的前体 . 哌啶是一种有机化合物,用于多种化学反应,其衍生物具有广泛的用途。
安全和危害
未来方向
生化分析
Biochemical Properties
4-Cyanopiperidine plays a significant role in biochemical reactions. It is used as a precursor for the synthesis of piperidine derivatives
Cellular Effects
Its derivatives have been shown to inhibit neuronal T-type Ca2+ channels, which could potentially mitigate neuropathic pain in mice .
Molecular Mechanism
It is known to be involved in the synthesis of 1,4-di- and 1,4,4-trisubstituted piperidines, which have been evaluated for their activities against T-type calcium channels .
Dosage Effects in Animal Models
Its derivatives have been evaluated for their potential to treat neuropathic pain in rat models .
Metabolic Pathways
It is known to be used as a precursor in the synthesis of piperidine derivatives .
属性
IUPAC Name |
piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNTQSJGHSJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196000 | |
| Record name | 4-Cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4395-98-6 | |
| Record name | 4-Cyanopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 4-cyanopiperidine scaffold in pharmaceutical research?
A: The 4-cyanopiperidine scaffold has emerged as a versatile building block in medicinal chemistry. Its presence in various bioactive molecules highlights its potential in drug discovery. For instance, researchers have successfully synthesized a selective allosteric M1 receptor modulator based on a quinolizidinone carboxylic acid scaffold, where 4-cyanopiperidines played a crucial role in enhancing activity []. This modulator holds promise for treating cognitive decline in Alzheimer's disease by targeting the M1 muscarinic receptor and restoring neuronal signaling [].
Q2: How can 4-cyanopiperidine be used in the synthesis of analgesics?
A: 4-Cyanopiperidine serves as a key intermediate in synthesizing various analgesics, including analogs of pethidine. Researchers have synthesized diastereoisomeric 3-methyl analogues of pethidine and related 4-propionyl derivatives using 4-cyanopiperidine as a starting material []. These analogs demonstrated significant analgesic potency in the mouse hot-plate test, highlighting the potential of 4-cyanopiperidine-derived compounds for pain management [].
Q3: What insights have mass spectrometry studies provided about the fragmentation pathways of 4-cyanopiperidine derivatives?
A: Tandem mass spectrometry studies, coupled with deuterium labeling, have shed light on the fragmentation pathways of ionized 4-cyanopiperidine derivatives []. These studies revealed that these compounds undergo a series of hydrogen shifts, ultimately leading to the loss of ammonia and the formation of characteristic fragment ions []. Understanding these fragmentation patterns is crucial for identifying and characterizing these compounds in complex mixtures.
Q4: What synthetic strategies are employed for incorporating the 4-cyanopiperidine moiety into larger molecules?
A: Researchers have successfully incorporated the 4-cyanopiperidine moiety into larger molecules using various synthetic strategies. One approach involves nucleophilic aromatic substitution (SNAr) reactions to introduce 4-heteroaryl groups at the 4-position of the piperidine ring [, ]. This method provides access to a diverse range of 4-heteroaryl-4-cyanopiperidine derivatives, expanding the chemical space for exploring their biological activities.
Q5: Has 4-cyanopiperidine been explored for treating neuropathic pain?
A: Yes, 4-cyanopiperidine derivatives have shown promise in mitigating neuropathic pain. Researchers synthesized a series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines from 4-cyanopiperidine, targeting neuronal T-type Ca2+ channels []. These compounds exhibited inhibitory effects on T-channel activity in rat dorsal root ganglion neurons and Ca v3.2 channel in human embryonic kidney-293 cells []. Notably, some promising candidates demonstrated analgesic effects in a rat model of neuropathic pain, suggesting their potential as therapeutic agents [].
Q6: Can you elaborate on the development of MBX-2982 and its connection to 4-cyanopiperidine?
A: MBX-2982, a potential oral treatment for type 2 diabetes developed by Metabolex, targets G protein-coupled receptor 119 []. While the specific synthetic route of MBX-2982 is proprietary, it's plausible that 4-cyanopiperidine or related derivatives could be involved, considering the prevalence of this scaffold in medicinal chemistry and its use in constructing similar drug-like molecules.
Q7: Are there alternative synthetic routes for 4-cyanopiperidine derivatives that offer advantages?
A: Yes, researchers constantly seek to optimize synthetic routes for efficiency and cost-effectiveness. For example, a new synthetic route for MBX-2982 was developed, starting from 4-cyanopiperidine-1-carboxylic tert-butyl ester []. This optimized route achieved a higher overall yield compared to previously reported methods, highlighting the continuous efforts in improving synthetic strategies for 4-cyanopiperidine-based compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

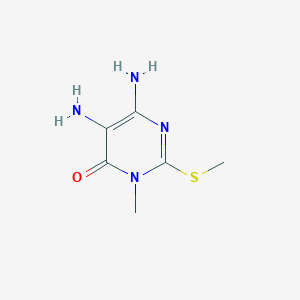

![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)
